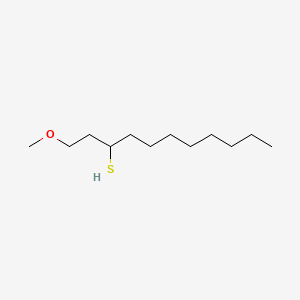

1-Methoxyundecane-3-thiol

Description

Structure

3D Structure

Properties

CAS No. |

94201-22-6 |

|---|---|

Molecular Formula |

C12H26OS |

Molecular Weight |

218.40 g/mol |

IUPAC Name |

1-methoxyundecane-3-thiol |

InChI |

InChI=1S/C12H26OS/c1-3-4-5-6-7-8-9-12(14)10-11-13-2/h12,14H,3-11H2,1-2H3 |

InChI Key |

HUUJQDFMPMNKGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCOC)S |

Origin of Product |

United States |

Synthetic Methodologies and Pathway Elucidation for 1 Methoxyundecane 3 Thiol

Direct Synthesis Approaches and Catalytic Routes

Direct synthesis aims to construct the target molecule from simple, readily available starting materials in a minimum number of steps, often relying on catalysis to achieve the desired transformation.

The direct, single-step synthesis of 1-methoxyundecane-3-thiol from undecane (B72203), methanol, and hydrogen sulfide (B99878) represents a significant synthetic challenge. This transformation would require the simultaneous and regioselective C-H functionalization of the undecane backbone to introduce both a methoxy (B1213986) group and a thiol group. Currently, no established one-pot method for this specific conversion is documented in the literature. The primary hurdles include the low reactivity of alkane C-H bonds and controlling the selectivity to achieve substitution at the C3 position and prevent side reactions.

However, related research into the catalytic conversion of alcohols and hydrogen sulfide into thiols provides insight into the catalytic principles that would be involved. These reactions typically require high temperatures, high pressures, and specialized catalysts to proceed. thieme-connect.deresearchgate.net For instance, the synthesis of methanethiol from methanol and hydrogen sulfide is often facilitated by catalysts like potassium tungstate on alumina (K2WO4/Al2O3) at temperatures between 300-450°C. google.comirost.ir Such processes are often complicated by the formation of side products like dimethyl sulfide. google.comirost.ir

The formation of a thiol group via direct reaction with hydrogen sulfide is highly dependent on catalyst properties and reaction conditions. Research on the synthesis of various alkanethiols from their corresponding alcohols has shown that catalyst acidity and basicity are critical factors. researchgate.net

The optimization of reaction conditions for long-chain alcohols, such as those analogous to the undecane backbone, involves navigating a delicate balance to favor thiolation over competing reactions.

Table 1: Influence of Catalyst Properties on Thiol Synthesis from Alcohols and H₂S

| Catalyst Property | Effect on Alcohol Conversion | Effect on Thiol Selectivity | Predominant Side Products |

| Strong Acid Sites | High | Low | Dehydration (Alkenes), Ethers |

| Weak Lewis Acid & Strong Base Sites | Low to Moderate | High | Minimal |

| Proton-Donor Catalysts | High (for Methanol) | Low (for higher alcohols) | Dehydration |

Precursor-Based Synthetic Strategies

Precursor-based methods offer a more controlled and generally higher-yielding approach to synthesizing complex molecules like this compound. These strategies involve the creation of an intermediate molecule that is then converted to the final product.

A reliable and common method for synthesizing thiols involves the nucleophilic substitution of an alkyl halide. thieme-connect.deias.ac.in In this pathway, a halogenated precursor, such as 3-chloro-1-methoxyundecane or 3-bromo-1-methoxyundecane, would be synthesized first. This intermediate could then be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH), to install the thiol group via an Sₙ2 reaction. ias.ac.ingoogle.com

The reaction between the alkyl halide and sodium hydrosulfide can sometimes lead to the formation of a dialkyl sulfide as a significant byproduct, as the initially formed thiol is also nucleophilic and can react with another molecule of the alkyl halide. youtube.com To mitigate this, alternative sulfur sources like thiourea can be employed. The reaction with thiourea forms an isothiouronium salt intermediate, which can then be hydrolyzed under basic conditions to yield the thiol cleanly. youtube.com

To circumvent the issue of sulfide byproduct formation, the use of thioacetate (B1230152) intermediates is one of the most frequently employed and effective strategies for alkanethiol synthesis. thieme-connect.de This method involves two distinct steps:

Formation of the Thioacetate: The halogenated precursor (e.g., 3-bromo-1-methoxyundecane) is reacted with a thioacetate salt, typically potassium thioacetate (KSAc) or sodium thioacetate, in an Sₙ2 reaction. This produces the intermediate S-(1-methoxyundecan-3-yl) ethanethioate. This step effectively protects the sulfur, preventing it from reacting further.

Hydrolysis to the Thiol: The thioacetate intermediate is then cleaved to unmask the thiol. This is typically achieved under basic conditions, for example, by reaction with sodium hydroxide or sodium methoxide in methanol. thieme-connect.de Acidic hydrolysis is also possible but less common. thieme-connect.de Alternatively, the thioacetate can be reduced using a complex metal hydride like lithium aluminum hydride (LiAlH₄). thieme-connect.de

This two-step process is highly reliable for producing primary and secondary alkanethiols with high purity. thieme-connect.de

Table 2: Common Reagents for Hydrolysis of Thioacetate to Thiol

| Reagent System | Conditions | Notes |

| Sodium Methoxide (NaOMe) in Methanol | 0°C to room temperature | Widely used, clean conversion |

| Sodium Hydroxide (NaOH) in Methanol/Water | Room temperature or gentle heating | Standard basic hydrolysis |

| Ammonia (NH₃) | Aqueous or in alcohol | Mild basic condition |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF | Reductive cleavage, useful if other functional groups are sensitive to base |

| Hydrochloric Acid (HCl) | Aqueous, reflux | Acid-catalyzed hydrolysis, less common |

General Alkane Thiol Synthesis Principles Applicable to this compound

The synthesis of this compound is governed by the same fundamental principles that apply to the synthesis of other long-chain alkanethiols. The most prevalent and practical approaches involve the reaction of an alkylating agent with a sulfur-containing nucleophile. thieme-connect.de

Key considerations in designing a synthesis include:

Choice of Substrate: The most common starting materials are alkyl halides (bromides and chlorides) or activated alcohols (tosylates, mesylates). These substrates are readily susceptible to nucleophilic attack at the carbon atom.

Choice of Sulfur Nucleophile:

Hydrosulfide Ion (SH⁻): Sourced from NaSH or KSH, this is the most direct reagent for introducing the thiol group. However, its use can be complicated by the formation of symmetric sulfide byproducts, especially at higher temperatures.

Thioacetate (CH₃COS⁻): This reagent is highly preferred for clean thiol synthesis as it forms a stable thioester intermediate, preventing the formation of sulfide byproducts. The subsequent hydrolysis step is typically high-yielding. thieme-connect.de

Thiourea ((NH₂)₂CS): This reagent acts as a hydrosulfide equivalent and is another excellent choice for avoiding sulfide byproducts. It forms an isothiouronium salt that is subsequently hydrolyzed. youtube.com

Reaction Mechanism: The introduction of the sulfur-containing group onto a secondary carbon, as in the case of this compound, proceeds via an Sₙ2 mechanism. This requires careful consideration of solvent and temperature to favor substitution over potential elimination reactions.

Ultimately, precursor-based strategies, particularly the thioacetate route, offer the most control, versatility, and highest yields for the synthesis of a specifically functionalized alkanethiol like this compound.

SN2 Displacement Reactions with Sulfur Nucleophiles

The preparation of thiols via the SN2 (bimolecular nucleophilic substitution) reaction is a common and direct method. This pathway involves the reaction of an appropriate alkyl halide with a sulfur-containing nucleophile. For the synthesis of this compound, the precursor would be a 3-halo-1-methoxyundecane, such as 1-methoxy-3-chloroundecane.

The general reaction mechanism involves the attack of a nucleophile, typically the hydrosulfide anion (-SH), on the electrophilic carbon atom bearing the halogen (leaving group). libretexts.org This single-step reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral.

A primary challenge with this method is the potential for the newly formed thiol to act as a nucleophile itself. The thiolate anion (RS⁻), formed under basic conditions, is a potent nucleophile and can react with another molecule of the alkyl halide to produce a sulfide (thioether) as a significant byproduct. libretexts.orgchemistrysteps.com To minimize this side reaction, a large excess of the hydrosulfide source, such as sodium hydrosulfide (NaSH), is often employed. chemistrysteps.com

Table 1: Comparison of Sulfur Nucleophiles for Thiol Synthesis

| Nucleophile | Precursor | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Hydrosulfide (-SH) | NaSH, KSH | Readily available, inexpensive | Formation of sulfide byproduct, requires excess reagent |

| Thiourea | (NH₂)₂C=S | Minimizes sulfide byproduct formation, good yields | Two-step process (salt formation and hydrolysis) |

Role of Thio-urea in Alkyl Halide Conversions

To overcome the issue of sulfide byproduct formation, thiourea ((NH₂)₂C=S) is widely used as a sulfur nucleophile. libretexts.orgchemistrysteps.com This method transforms an alkyl halide into a thiol in a two-step process, which offers higher yields of the desired thiol.

S-Alkylisothiouronium Salt Formation : The first step is an SN2 reaction where the sulfur atom of thiourea attacks the alkyl halide (e.g., 1-methoxy-3-bromoundecane). This forms a stable, crystalline intermediate known as an S-alkylisothiouronium salt. libretexts.orgrsc.org The resulting salt is less prone to reacting further with the alkyl halide.

Hydrolysis : The S-alkylisothiouronium salt is then hydrolyzed under alkaline conditions (e.g., using sodium or potassium hydroxide) to yield the final thiol, this compound. libretexts.orgchemistrysteps.compearson.com

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The synthesis of this compound via the SN2 reaction is inherently regioselective. The sulfur nucleophile will selectively attack the carbon atom directly bonded to the leaving group (the halogen). In a precursor like 1-methoxy-3-chloroundecane, the nucleophilic attack occurs exclusively at the C-3 position, as this is the site of the electrophilic carbon attached to the chlorine atom. The methoxy group at the C-1 position is a non-reactive ether linkage under these conditions, ensuring that the thiol group is introduced at the desired location.

Stereochemical Control: The SN2 mechanism proceeds through a backside attack, resulting in a predictable inversion of the stereochemical configuration at the reaction center. rsc.org This characteristic is crucial for controlling the stereochemistry of the final product. If the synthesis of this compound starts with an enantiomerically pure precursor, such as (R)-1-methoxy-3-chloroundecane, the product will be the opposite enantiomer, (S)-1-methoxyundecane-3-thiol. This control is fundamental in the synthesis of chiral molecules where specific stereoisomers are required. While studies on hydrogels and polymers have shown that the stereochemistry of thiol-containing materials can significantly impact their bulk properties, the foundational control begins at the synthetic step. nih.govnih.govresearchgate.net

Green Chemistry Considerations in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to the synthesis of this compound to enhance its environmental sustainability.

Solvent Choice : Traditional SN2 reactions often use volatile organic solvents (VOCs). Replacing these with more environmentally benign solvents is a key green chemistry goal. Water is an excellent green solvent, and some thiol synthesis methods, particularly those involving microwave assistance, have been successfully carried out in water. rsc.org Other bio-based solvents, such as ethyl lactate (B86563), have also been shown to be effective media for reactions involving thiols, sometimes eliminating the need for a catalyst. researchgate.net

Catalysis and Reaction Conditions : The use of catalysts can reduce the energy requirements and reaction times. For related reactions like the oxidation of thiols, ascorbic acid has been used as a cost-effective and environmentally benign catalyst in water. tandfonline.comresearchgate.net Methodologies such as ultrasound-assisted synthesis can markedly accelerate reaction rates at room temperature, reducing energy consumption compared to conventional heating. rsc.org

Reagent Choice : The development of stable and odorless thiolating reagents, such as certain zinc thiolates, represents a move towards greener and safer laboratory practices by avoiding the use of foul-smelling and volatile thiols as starting materials. sciforum.net

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to this compound Synthesis |

|---|---|

| Safer Solvents | Replace traditional organic solvents with water or bio-based solvents like ethyl lactate. researchgate.net |

| Energy Efficiency | Employ microwave irradiation or sonication to reduce reaction times and energy input. rsc.orgrsc.org |

| Waste Prevention | Utilize the thiourea pathway to avoid the formation of sulfide byproducts. libretexts.org |

| Catalysis | Explore catalytic systems to improve reaction efficiency and reduce reagent stoichiometry. |

Reactivity and Mechanistic Investigations of 1 Methoxyundecane 3 Thiol

Chemical Transformations Involving the Thiol (-SH) Functionality

The sulfhydryl group is a versatile functional moiety, and its reactivity is central to the chemical profile of 1-methoxyundecane-3-thiol.

Oxidation Reactions of the Sulfhydryl Group

The sulfur atom in the thiol group of this compound exists in its most reduced state (-2). It is readily oxidized by various agents to several higher oxidation states. Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), typically convert thiols to disulfides via oxidative coupling, a reaction discussed in more detail in section 3.1.5.

Stronger oxidizing agents can lead to the formation of sulfur oxyacids. The oxidation process is sequential, with the specific product often depending on the strength of the oxidant and the reaction conditions.

Sulfenic Acid: The initial two-electron oxidation of the thiol yields the corresponding 1-methoxyundecane-3-sulfenic acid. Sulfenic acids are often transient intermediates that can react further.

Sulfinic Acid: Further oxidation of the sulfenic acid produces 1-methoxyundecane-3-sulfinic acid.

Sulfonic Acid: The use of powerful oxidizing agents, such as potassium permanganate (B83412) or excess hydrogen peroxide, results in the fully oxidized 1-methoxyundecane-3-sulfonic acid.

These oxidation reactions are significant as they can be used to synthesize a range of sulfur-containing derivatives from the parent thiol.

Table 1: Oxidation Products of this compound

| Oxidation State of Sulfur | Product Name | Typical Oxidizing Agent |

|---|---|---|

| -1 | Bis(1-methoxyundecan-3-yl) disulfide | I₂, H₂O₂ (mild conditions) |

| 0 | 1-Methoxyundecane-3-sulfenic acid | Peroxides, Peroxynitrite |

| +2 | 1-Methoxyundecane-3-sulfinic acid | Further oxidation of sulfenic acid |

| +4 | 1-Methoxyundecane-3-sulfonic acid | KMnO₄, excess H₂O₂ |

Formation of Thiolate Ions and Related Derivatives

Thiols are significantly more acidic than their alcohol counterparts. The thiol proton of this compound can be readily abstracted by a base to form the 1-methoxyundecane-3-thiolate anion. The pKa of simple alkanethiols is typically around 10.5.

The formation of the thiolate is a critical step, as it generates a potent sulfur-centered nucleophile. The reactivity of the thiolate is influenced by the pH of the solution; a higher pH favors the deprotonated, more nucleophilic thiolate form. This enhanced nucleophilicity is central to many of the reactions discussed below, including nucleophilic substitutions and additions.

Thiol-Ene Reactions and Their Utility

The thiol-ene reaction is a powerful and efficient method for forming carbon-sulfur bonds, involving the addition of a thiol across a carbon-carbon double bond (an alkene or "ene"). This reaction is considered a form of "click chemistry" due to its high yields, rapid rates, and simple reaction conditions. For this compound, this reaction provides a direct route to synthesizing various thioethers. The reaction can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway, typically initiated by light (photochemical initiation), heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion. This means the sulfur atom of this compound attaches to the less substituted carbon of the double bond. The resulting carbon-centered radical then abstracts a hydrogen from another thiol molecule, propagating the radical chain.

Michael Addition: In cases where the alkene is electron-deficient (e.g., α,β-unsaturated carbonyls), the reaction can be catalyzed by a base or a nucleophile. The base deprotonates the thiol to form the highly nucleophilic thiolate anion (as described in 3.1.2), which then attacks the alkene via a conjugate addition mechanism. This pathway also results in an anti-Markovnikov addition product.

The versatility and efficiency of the thiol-ene reaction make it highly useful in polymer synthesis and surface functionalization.

Nucleophilic Reactivity and Addition Reactions

The thiolate anion generated from this compound is an excellent nucleophile. Sulfur's large size and polarizability make the thiolate a "soft" nucleophile, which prefers to react with "soft" electrophiles.

Nucleophilic Substitution: 1-Methoxyundecane-3-thiolate readily participates in Sₙ2 reactions with alkyl halides to form thioethers (sulfides). The thiolate displaces the halide leaving group, forming a stable C-S bond. This is a classic and widely used method for sulfide (B99878) synthesis.

Nucleophilic Addition: As mentioned in the context of the thiol-ene reaction, the thiolate can act as a nucleophile in Michael additions to activated alkenes. It can also add to other electrophilic centers, such as the carbonyl carbon of aldehydes and ketones to form thiohemiacetals, which can react further to form thioacetals.

Intermolecular Disulfide Bond Formation and Cleavage Dynamics

Two molecules of this compound can undergo oxidative coupling to form a symmetrical disulfide, bis(1-methoxyundecan-3-yl) disulfide. This reaction involves the formation of a sulfur-sulfur bond and is formally an oxidation of the thiol groups.

Disulfide bond formation can occur through several pathways:

Oxidation: Mild oxidizing agents like iodine or exposure to atmospheric oxygen (often catalyzed by metal ions) can directly couple two thiol molecules.

Thiol-Disulfide Exchange: A thiol can react with an existing disulfide bond. This is a reversible equilibrium reaction where the thiolate anion of one molecule attacks one of the sulfur atoms of a disulfide bond, displacing another thiolate. This process is crucial in protein folding and redox signaling.

The resulting disulfide bond is a stable covalent linkage but can be cleaved back to the constituent thiols using reducing agents. Common laboratory reducing agents for this purpose include dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), which function by engaging in their own thiol-disulfide exchange reactions that favor the reduced state of the target molecule.

Table 2: Summary of Reactions at the Thiol Group

| Reaction Type | Reactant | Product Type | Mechanism/Key Feature |

|---|---|---|---|

| Thiolate Formation | Base (e.g., NaOH) | Thiolate Anion | Acid-base reaction, generates nucleophile |

| Thiol-Ene Addition | Alkene + Initiator/Catalyst | Thioether | Radical or Michael addition; Anti-Markovnikov |

| Nucleophilic Substitution | Alkyl Halide | Thioether | Sₙ2 reaction with thiolate |

| Disulfide Formation | Mild Oxidant (e.g., I₂) | Disulfide | Oxidative coupling of two thiol molecules |

| Disulfide Cleavage | Reducing Agent (e.g., DTT) | Thiol | Reductive cleavage of S-S bond |

Reactions and Stability of the Methoxy (B1213986) (-OCH₃) Group

The methoxy group in this compound is an ether functionality. Ethers are known for their general lack of reactivity, which makes them useful as solvents for many chemical reactions. The C-O bond of the methoxy group is strong and does not typically react under the mild basic, acidic, or redox conditions used to modify the thiol group.

Significant chemical transformation of the methoxy group requires harsh conditions, specifically cleavage by very strong acids.

Acidic Cleavage: Reaction with concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds via protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol). A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon in an Sₙ2 reaction to produce methyl halide and the corresponding alcohol, undecane-1,3-diol (B14739348) (after subsequent reaction at the thiol end or workup). Due to the primary nature of the carbons attached to the ether oxygen, an Sₙ2 mechanism is expected. Other strong acids like HCl are generally not effective for ether cleavage.

Under typical synthetic conditions targeting the thiol group, the methoxy moiety of this compound can be considered a stable and non-reactive part of the molecule. Its stability has been noted in various contexts, though factors like adjacent functional groups can sometimes influence it.

In-Depth Scientific Review of this compound Uncovers Gaps in Current Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific research data for the compound This compound (CAS No. 94201-22-6). While the existence of this molecule is confirmed, detailed experimental or theoretical studies concerning its specific reactivity, mechanistic pathways, intermolecular dynamics, and conformational properties appear to be unpublished or are held in proprietary databases.

Consequently, it is not possible to provide a scientifically accurate, data-driven article that adheres to the specific outline requested, as no research findings could be located for the following topics for this compound:

Conformational Analysis and Rotational Isomerism:A conformational analysis, including the identification of stable rotamers and the energy barriers between them, has not been published for this compound. Such an analysis would be complex due to the molecule's flexible alkyl chain and multiple rotatable bonds.

The absence of dedicated research on this specific molecule prevents the creation of the requested detailed article. Structurally similar, shorter-chain compounds such as 1-methoxyhexane-3-thiol (B1622193) are noted in the literature as potent fragrance ingredients, suggesting that research on related long-chain molecules may be conducted within the flavor and fragrance industry and may not be publicly disclosed.

Until dedicated scientific studies on this compound are published, a detailed and accurate discussion of its specific chemical and physical properties remains speculative.

Advanced Spectroscopic and Chromatographic Techniques for 1 Methoxyundecane 3 Thiol Analysis

Spectroscopic Methodologies for Structural Elucidation and Quantification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, generating a spectrum that serves as a molecular fingerprint. For 1-methoxyundecane-3-thiol, IR spectroscopy would be used to confirm the presence of its key functional groups: the thiol (S-H), the ether (C-O-C), and the alkane backbone (C-H).

The expected characteristic absorption bands for this compound are detailed in the table below. The presence of a weak absorption band in the 2550–2600 cm⁻¹ region is a strong indicator of the S-H stretch, a hallmark of a thiol group. The C-O-C stretching vibration of the ether group is typically observed as a strong band between 1070 and 1150 cm⁻¹. Finally, the numerous C-H bonds of the undecane (B72203) chain would produce strong, sharp absorptions just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 2950–2850 | C-H stretch | Alkane | Strong, Sharp |

| 2550–2600 | S-H stretch | Thiol | Weak |

| 1470–1450 | C-H bend | Alkane | Medium |

| 1070–1150 | C-O stretch | Ether | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the precise atomic connectivity of an organic molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: In a ¹H NMR experiment, a spectrum is generated showing signals for each chemically distinct proton in the molecule. The position (chemical shift, δ), intensity (integration), and splitting pattern (multiplicity) of these signals provide detailed information about the electronic environment and neighboring protons. For this compound, one would expect distinct signals for the methoxy (B1213986) group protons, the proton on the carbon bearing the thiol group (the α-proton), and the various methylene (B1212753) and methyl protons of the long alkyl chain.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides a signal for each chemically unique carbon atom. This technique is crucial for confirming the carbon skeleton of the molecule. Key signals would include those for the methoxy carbon, the carbon bonded to the sulfur atom, and the distinct carbons of the undecane chain.

Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| CH₃ (terminal) | ~0.88 | Triplet | 3H |

| (CH₂)₇ | ~1.2-1.6 | Multiplet | 14H |

| CH₂-CH(SH) | ~1.65 | Multiplet | 2H |

| CH(SH) | ~2.7 | Multiplet | 1H |

| SH | ~1.3-1.7 | Singlet/Triplet | 1H |

| CH₂-O | ~3.5 | Triplet | 2H |

Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (terminal) | ~14 |

| (CH₂)ₓ (alkyl chain) | ~22-32 |

| C-SH | ~35-45 |

| C-O | ~70-75 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. chemguide.co.uklibretexts.org The molecular formula of this compound is C₁₂H₂₆OS, giving it a monoisotopic mass of approximately 218.17 g/mol .

In an MS experiment, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is highly dependent on the structure of the molecule, with cleavage often occurring at the weakest bonds or to form the most stable ions. For this compound, key fragmentation pathways would involve cleavage alpha to the sulfur atom and the ether oxygen.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Proposed Ionic Fragment | Fragmentation Pathway |

|---|---|---|

| 218 | [C₁₂H₂₆OS]⁺ | Molecular Ion (M⁺) |

| 173 | [M - CH₂OCH₃]⁺ | Cleavage of the C-C bond adjacent to the ether |

| 115 | [M - C₈H₁₇]⁺ | Alpha-cleavage adjacent to the thiol group |

| 75 | [CH(SH)CH₂CH₂OCH₃]⁺ | Cleavage of the C-C bond at the thiol position |

Chromatographic Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with mass spectrometry, it provides a powerful platform for both the separation and identification of individual components within a sample.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and thermally stable compounds. This compound, with its moderate molecular weight and alkyl structure, is well-suited for this method. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a long capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is identified by its unique mass spectrum. semanticscholar.org

The analysis would provide a chromatogram showing a peak at a specific retention time corresponding to this compound. The mass spectrum of this peak would then be used to confirm its identity, matching the molecular ion and fragmentation pattern discussed previously. This technique is highly effective for assessing the purity of a synthesized sample or for detecting its presence in volatile mixtures.

Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| GC Column | Rtx-5MS (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1.2 mL/min |

| Injection Mode | Splitless or Split (e.g., 10:1 ratio) |

| Injector Temp. | 250 °C |

| Oven Program | 70 °C (2 min), ramp at 10 °C/min to 280 °C, hold 5 min |

| MS Ion Source | Electron Impact (EI), 70 eV |

| MS Transfer Line | 280 °C |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for analyzing compounds in complex matrices, such as biological or environmental samples. nih.govmdpi.com It is particularly useful for compounds that are not sufficiently volatile for GC or that require analysis in a liquid state. nih.gov

In this method, the compound is first separated by high-performance liquid chromatography (HPLC), typically on a reversed-phase C18 column. nih.gov The eluent from the HPLC is then introduced into a mass spectrometer. For enhanced selectivity and quantification, tandem mass spectrometry (MS/MS) is employed. In MS/MS, a specific precursor ion (e.g., the protonated molecular ion [M+H]⁺ of this compound at m/z 219) is selected, fragmented, and a specific product ion is monitored. unipd.itbohrium.com This specific precursor-to-product ion transition is highly unique to the target molecule, allowing for accurate quantification even at very low levels in complex samples.

Proposed LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 2.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Gradient elution from 5% to 95% B over several minutes |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 219 ([M+H]⁺) |

Solid-Phase Extraction (SPE) in Sample Preparation for Thiols

Solid-Phase Extraction (SPE) is a widely employed sample preparation technique that concentrates and purifies analytes from a solution by partitioning them between a solid and a liquid phase. websiteonline.cnsigmaaldrich.comsigmaaldrich.com This method is particularly valuable for the analysis of volatile thiols in complex matrices such as alcoholic beverages, where they exist in low concentrations. unimi.it The versatility of SPE allows it to be used for various purposes, including trace enrichment, purification, and class fractionation. websiteonline.cn Compared to traditional liquid-liquid extraction (LLE), SPE is more efficient, reduces the use of organic solvents, and is easily automated. sigmaaldrich.comnih.gov

The selection of the appropriate sorbent is critical for the effective isolation of thiols. Common SPE strategies involve reversed-phase, normal-phase, and ion-exchange mechanisms. sigmaaldrich.comnih.gov For thiol analysis, specific methods have been developed that often involve derivatization or the use of sorbents with a high affinity for sulfur compounds. mdpi.com For instance, some methods utilize metal ions like silver (Ag+) incorporated into SPE cartridges, which show a strong affinity for thiols, allowing for their selective retention. mdpi.comlu.se The retained thiols can then be eluted for subsequent analysis. mdpi.com Another approach involves derivatizing the thiols to more stable compounds, which can then be efficiently extracted using a suitable SPE sorbent. acs.org For example, 4,4′-dithiodipyridine (DTDP) has been used as a derivatizing agent for thiols in wine, creating stable derivatives that are enriched by SPE prior to HPLC-MS/MS analysis. acs.org

The general procedure for SPE includes four main steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte of interest. sigmaaldrich.com The choice of solvents for each step is crucial for achieving high recovery and purity of the target thiol.

Table 1: Examples of Solid-Phase Extraction Methods for Thiol Analysis in Beverages

| Target Analytes | Matrix | SPE Sorbent/Method | Derivatization Agent | Analytical Technique | Reference |

|---|---|---|---|---|---|

| Polyfunctional thiols | Wine | Not specified | 4,4'-dithiodipyridine (DTDP) | HPLC-MS/MS | acs.org |

| Volatile thiols | Beer, Hops | Silver-based cartridges (Meta-Sep IC-Ag) | None | GC | mdpi.com |

| Polyfunctional thiols | Beer | Silver ion columns | None | GC-FID | lu.se |

| Thiols and Aldehydes | Beer | Not specified | ω-bromoacetonylquinolinium bromide (BQB) | LC-MS | nih.gov |

Electrochemical Approaches for Thiol Detection and Surface Characterization

Electrochemical methods offer highly sensitive and often real-time detection capabilities for thiols. These techniques are typically based on the unique interaction of the thiol group with noble metal surfaces, most commonly gold electrodes.

Cyclic Voltammetry and Impedance Spectroscopy for Interfacial Properties

Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) are powerful techniques for characterizing the formation and properties of self-assembled monolayers (SAMs) of thiols on gold surfaces. scielo.brresearchgate.netresearchgate.net While direct studies on this compound are not prevalent, extensive research on alkanethiols provides a strong model for understanding its interfacial behavior. The strong affinity between sulfur and gold leads to the spontaneous formation of a stable, organized monolayer (S-Au linkage). ias.ac.in

Cyclic Voltammetry (CV) is used to study the adsorption and desorption processes of thiols on the electrode surface. nih.govvjol.info.vn A typical CV of a bare gold electrode in an electrolyte solution will show characteristic oxidation and reduction peaks. ias.ac.in Upon formation of a thiol SAM, the electrode surface becomes blocked, which significantly reduces the current from redox probes in the solution, such as Fe(CN)₆³⁻/⁴⁻. scielo.brresearchgate.net This blocking effect confirms the presence of a well-packed monolayer. Furthermore, applying a sufficiently negative potential can induce reductive desorption of the thiol from the gold surface, which is observable as a distinct peak in the voltammogram. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the dielectric properties, structure, and permeability of the thiol monolayer. scholaris.carsc.org The technique measures the impedance of the system over a range of frequencies. researchgate.net A well-formed SAM acts as a capacitor, and its capacitance can be used to estimate the thickness and organization of the monolayer. researchgate.net EIS is highly sensitive to defects and pinholes in the SAM, making it an excellent tool for evaluating the quality of the film. scholaris.ca The data is often modeled using an equivalent circuit to extract parameters such as solution resistance, double-layer capacitance, and charge-transfer resistance. scielo.br

Table 2: Key Findings from Electrochemical Studies of Thiol SAMs on Gold

| Technique | Thiol Studied | Key Findings | Reference |

|---|---|---|---|

| CV and EIS | Alkanethiols with carboxylic groups | Monolayer blocks electron transfer; properties are pH-dependent. | scielo.brresearchgate.net |

| EIS | Dodecanethiol (DDT) and others | Allows determination of surface composition in mixed SAMs. | researchgate.net |

| CV | Fluorophore-terminated C11 thiol | Demonstrates reductive desorption at negative potentials. | nih.gov |

| EIS | Aliphatic thiols, disulfides, etc. | Follows the different stages of adsorption and SAM consolidation in real-time. | rsc.org |

Real-time Monitoring and Interference Mitigation in Electrochemical Systems

The ability to monitor thiol concentrations in real-time is a significant advantage of electrochemical sensors. researchgate.netresearchgate.net This can be achieved by tracking changes in current or impedance as the thiol interacts with a modified electrode surface. researchgate.net For instance, the adsorption of thiols onto a gold electrode can be followed by measuring the decrease in a steady-state faradaic current, providing insights into the kinetics of SAM formation. researchgate.net

A major challenge in the electrochemical detection of thiols is interference from other electroactive or surface-active species in the sample matrix. nih.govnih.gov In biological or environmental samples, compounds can compete with the target thiol for electrode surface sites or undergo redox reactions at similar potentials, leading to false signals. For example, dithiothreitol (B142953) (DTT), a reagent used to activate certain enzymes, has been shown to interfere with the gold-thiol interface by causing desorption of peptide probes from the electrode surface. nih.gov

Several strategies can be employed to mitigate interference:

Sample Pre-treatment: Techniques like filtration or SPE can be used to remove interfering substances before electrochemical analysis. nih.gov

Surface Modification: Modifying the electrode with selective materials can enhance the response to the target thiol while minimizing signals from other compounds.

Potential Waveform Optimization: In techniques like voltammetry, tailoring the applied potential waveform can help to resolve the signals from the analyte and interfering species.

pH Control: The local pH at the electrode surface can change during electrochemical measurements, affecting the signal. rug.nl Buffering the solution is crucial to maintain stable conditions.

Understanding the potential for interference from common reagents and matrix components is critical for developing robust and accurate electrochemical methods for thiol analysis. nih.govnih.gov

Advanced hyphenated techniques for Comprehensive Characterization

For the comprehensive analysis of complex mixtures containing volatile sulfur compounds like this compound, single analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a detection method, provide the necessary selectivity and sensitivity. nih.govchemijournal.comlongdom.org

The most common approach for VSC analysis is Gas Chromatography (GC) coupled with a detector. ijarnd.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for identifying and quantifying volatile compounds. acs.org GC separates the components of the mixture, and the MS provides mass spectra that allow for positive identification and structural elucidation. ijpsjournal.com The high reactivity and low concentration of many thiols often necessitate a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME), and derivatization to improve chromatographic performance. researchgate.netnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is also highly effective, particularly for less volatile or thermally unstable thiol derivatives. longdom.orgijpsjournal.com As with GC-MS, derivatization is often employed to improve separation and detection. acs.org The combination of LC with tandem mass spectrometry (MS/MS) provides excellent selectivity and is used for trace-level quantification. acs.orgnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): For extremely complex samples like wine or beer, conventional GC may not provide adequate separation. nih.gov GC×GC utilizes two different columns to dramatically increase peak capacity and resolving power. mdpi.com When coupled with a time-of-flight mass spectrometer (TOF-MS), GC×GC-TOFMS becomes a powerful tool for untargeted screening and detailed characterization of the volatile profile, enabling the separation of co-eluting compounds that would be missed by one-dimensional GC. nih.govmdpi.com

These hyphenated techniques are indispensable for the detailed characterization of trace-level thiols in challenging matrices, providing both the separation power and the identification capabilities required for accurate analysis. nih.govlongdom.org

Table 3: Comparison of Hyphenated Techniques for Thiol Analysis

| Technique | Principle | Advantages | Common Applications | Reference |

|---|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point/polarity, followed by mass-based detection. | High separation efficiency for volatiles, provides structural information. | Analysis of VSCs in wine, beer, and spirits. | acs.orgresearchgate.netnih.gov |

| LC-MS/MS | Separates compounds in liquid phase, followed by selective and sensitive mass detection. | Suitable for less volatile/thermally labile compounds, high sensitivity and selectivity. | Quantification of derivatized thiols in beverages. | acs.orgnih.gov |

| GC×GC-TOFMS | Comprehensive two-dimensional GC separation coupled with fast mass detection. | Extremely high resolving power, ideal for very complex matrices, enhanced sensitivity. | Detailed volatile profiling of wine and beer. | nih.govmdpi.com |

Computational Chemistry and Theoretical Modeling of 1 Methoxyundecane 3 Thiol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These calculations are fundamental to understanding the intrinsic properties of 1-methoxyundecane-3-thiol.

Density Functional Theory (DFT) has become a widely used method in quantum chemistry for investigating the electronic structure of molecules. acs.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large-sized molecules like this compound. mdpi.com DFT calculations are used to determine the ground state properties by optimizing the molecular geometry to find its lowest energy conformation.

Key ground state properties that can be calculated for this compound include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Thermodynamic Properties: Calculating standard enthalpies of formation, Gibbs free energies, and entropies, which are crucial for understanding the molecule's stability and reactivity. researchgate.net

Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule, which can be used to identify characteristic functional groups and compare with experimental data.

Functionals such as B3LYP are commonly used in DFT calculations for organosulfur compounds, often paired with basis sets like 6-31G(d,p) or cc-pVQZ to achieve reliable results. nih.govnih.gov For instance, studies on similar thiol-containing molecules have demonstrated that methods like B3LYP can accurately predict geometries and thermodynamic descriptors. nih.gov

Table 1: Representative Ground State Properties Calculable by DFT for this compound

| Property | Description | Example Value (Hypothetical) |

| C-S Bond Length | The distance between the carbon and sulfur atoms of the thiol group. | 1.85 Å |

| S-H Bond Length | The distance between the sulfur and hydrogen atoms of the thiol group. | 1.34 Å |

| C-S-H Bond Angle | The angle formed by the carbon, sulfur, and hydrogen atoms. | 96.5° |

| Enthalpy of Formation (ΔHf°) | The change in enthalpy during the formation of the compound from its constituent elements. | -450.2 kJ/mol |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are generally more computationally demanding than DFT but can provide higher accuracy, often referred to as "gold standard" results. acs.org

For a molecule like this compound, high-accuracy ab initio calculations would typically be performed on a simplified analogue of the molecule to manage computational cost. The results are often used to benchmark the accuracy of more efficient methods like DFT. researchgate.net Composite theoretical procedures such as CBS-Q and G3 have been successfully used to calculate thermochemical data for small organosulfur compounds, yielding results in good agreement with experimental values. acs.org These high-level calculations are essential for obtaining precise energetic data, such as bond dissociation energies and reaction barriers, which are critical for a detailed understanding of chemical reactivity.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Quantum chemical calculations provide detailed information on molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comossila.com

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting sites prone to nucleophilic attack. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.org

Table 2: Predicted Frontier Orbital Properties for this compound (Hypothetical)

| Property | Description | Predicted Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.1 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | 1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 7.6 eV |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. koreascience.kraip.org This approach allows for the exploration of conformational flexibility, dynamic processes, and interactions with the surrounding environment, which are particularly important for a long-chain molecule like this compound.

Tautomers are structural isomers that readily interconvert, most often through the migration of a proton. researchgate.netmdpi.com A common form of tautomerism in related compounds is thione-thiol tautomerism, involving the interconversion between a C=S (thione) group and a C-S-H (thiol) group. nih.govsciengpub.ir While this compound exists in the thiol form, computational studies can be used to investigate the potential energy surface for its isomerization.

Computational methods can map the pathways for such transformations by:

Locating Transition States: Identifying the highest energy point along the reaction coordinate between two isomers.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the isomerization to occur.

Quantum chemical investigations on molecules like 1,2,4-triazole-3-thione have shown that the thione form is generally more stable in the gas phase. nih.gov Such studies provide a framework for understanding the relative stabilities of potential isomers of this compound and the kinetics of their interconversion.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org MD simulations are an ideal tool for studying these interactions. For this compound, which has a long, nonpolar alkyl chain and polar methoxy (B1213986) and thiol functional groups, the choice of solvent will strongly dictate its preferred conformation.

Simulations can be performed using:

Explicit Solvent Models: The solute molecule is surrounded by a large number of individual solvent molecules (e.g., water, ethanol), providing a detailed picture of specific solute-solvent interactions like hydrogen bonding.

Implicit Solvent Models: The solvent is treated as a continuous medium with a defined dielectric constant, which reduces computational cost while still accounting for bulk electrostatic effects. mdpi.com

Studies on thiol-ene reactions have shown that solvents can have a more pronounced effect on some reaction steps than others, with polar media influencing the stability of charged intermediates. researchgate.netacs.org MD simulations of this compound could reveal how its flexible undecane (B72203) chain folds in polar versus nonpolar solvents and how the solvent molecules arrange themselves around the polar headgroup, thereby influencing its accessibility and reactivity. frontiersin.org

Prediction of Reactivity and Reaction Pathways

The reactivity of this compound is primarily dictated by the thiol (-SH) functional group, a sulfur analogue of an alcohol. Computational modeling provides significant insights into its chemical behavior. The sulfur atom in the thiol group is highly nucleophilic, especially in its deprotonated thiolate form (RS⁻). masterorganicchemistry.com This high nucleophilicity suggests that this compound will readily participate in nucleophilic substitution reactions, particularly S(_N)2 type reactions with suitable electrophiles like alkyl halides. masterorganicchemistry.comchemistrysteps.com

Another significant reaction pathway for thiols is oxidation. The S-H bond is weaker than the O-H bond, making thiols susceptible to oxidation. chemistrysteps.com Mild oxidizing agents typically convert thiols into disulfides (RSSR), forming a disulfide bridge. masterorganicchemistry.comyoutube.com This dimerization is a key reaction in various chemical and biological systems. Computational studies can predict the feasibility of these oxidation pathways and the stability of the resulting disulfide.

Furthermore, this compound is expected to undergo thiol-ene "click" reactions, where the thiol adds across a double bond (an ene). researchgate.net This reaction can proceed via a radical or a catalyzed mechanism and is known for its high efficiency and selectivity. researchgate.netresearchgate.net Theoretical models can elucidate the step-by-step mechanism, including propagation and chain-transfer steps, to predict reaction kinetics and product outcomes. researchgate.net

The presence of the methoxy group and the long undecane chain may introduce steric and electronic effects that modulate the reactivity of the thiol group. The undecane chain could sterically hinder the approach of reactants to the sulfur atom, while the ether linkage might have a subtle electronic influence on the acidity and nucleophilicity of the thiol.

Transition state (TS) analysis is a cornerstone of computational chemistry for elucidating reaction mechanisms. It involves locating the highest energy point along a reaction coordinate, which represents the energetic barrier that must be overcome for a reaction to proceed. nih.gov For this compound, TS analysis can be applied to its characteristic reactions.

In a typical S(_N)2 reaction, the thiolate of this compound would act as the nucleophile. The transition state would feature a pentacoordinate carbon atom at the electrophilic center, with the sulfur atom forming a partial bond and the leaving group's bond being partially broken. nih.gov Quantum chemical calculations can determine the geometry and energy of this transition state, providing the activation energy (Ea) for the reaction.

For thiol-disulfide exchange, the mechanism involves a nucleophilic attack of a thiolate on one of the sulfur atoms of a disulfide bond, proceeding through a tri-sulfur transition state. nih.gov The activation energy for this process can be computationally determined, and it is a critical factor in understanding the kinetics of disulfide bond formation and cleavage. nih.gov Similarly, in radical-mediated thiol-ene reactions, computational methods can model the transition states for the addition of the thiyl radical to the alkene and the subsequent hydrogen abstraction from another thiol molecule. researchgate.net

The table below presents hypothetical activation energies for plausible reactions of this compound, derived from computational transition state analysis. These values are illustrative and would be calculated using methods like Density Functional Theory (DFT).

| Reaction Type | Reactants | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 Substitution | 1-Methoxyundecane-3-thiolate + Methyl Iodide | Nucleophilic attack of the thiolate on the methyl group, displacing iodide. | 15-20 |

| Thiol-Disulfide Exchange | 1-Methoxyundecane-3-thiolate + Dimethyl Disulfide | Formation of a mixed disulfide via a tri-sulfur transition state. | 10-15 |

| Radical Thiol-Ene Addition | 1-Methoxyundecane-3-thiyl radical + Propene | Addition of the thiyl radical to the double bond of propene. | 5-10 |

The feasibility and rate of reactions involving this compound are governed by thermodynamic and kinetic factors, both of which can be thoroughly investigated using computational models.

Thiol Acidity (pKa): Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.com The pKa value determines the concentration of the highly reactive thiolate anion at a given pH. Computational methods can predict the pKa of this compound, which is crucial for understanding its pH-dependent reactivity. nih.gov

S-H Bond Dissociation Energy (BDE): The relatively weak S-H bond (compared to O-H) influences reactions involving homolytic cleavage, such as radical-initiated processes. chemistrysteps.com The BDE can be calculated to assess the propensity for thiyl radical formation.

Kinetic Considerations: Kinetics relates to the rate of a reaction and is primarily determined by the activation energy (Ea). nih.gov

Activation Energy: As determined by transition state analysis, a lower activation energy leads to a faster reaction rate. nih.gov The long undecane chain in this compound might sterically hinder the approach to the sulfur atom, potentially increasing the activation energy for certain reactions compared to smaller thiols.

Nucleophilicity: The thiolate anion is an excellent nucleophile. chemistrysteps.com Its nucleophilicity, which can be quantified computationally, directly impacts the rate of S(_N)2 and Michael addition reactions.

Pre-exponential Factor: In the Arrhenius equation, this factor relates to the frequency of collisions with the correct orientation. The conformational flexibility of the long alkyl chain in this compound could influence this factor.

The following table summarizes key theoretical parameters influencing the reactivity of this compound.

| Parameter | Description | Estimated Value/Comment |

|---|---|---|

| pKa | Measure of acidity; lower value indicates higher acidity. | ~10-11 (Typical for alkyl thiols) |

| S-H Bond Dissociation Energy | Energy required to break the S-H bond homolytically. | ~87 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | Determines spontaneity. For SN2 with a good leaving group, this would be negative. | Reaction-dependent |

| Activation Energy (Ea) | Energy barrier for reaction. Influenced by steric hindrance from the undecane chain. | Reaction-dependent |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the structural features of molecules with their physicochemical properties. elsevierpure.comnih.gov For this compound, QSPR can be a powerful tool to predict various properties without the need for extensive experimental measurements.

The development of a QSPR model involves several key steps:

Data Set Compilation: A dataset of structurally diverse molecules, including this compound and other related thiols, is assembled. The target property (e.g., boiling point, reactivity rate constant, solubility) for each molecule must be known.

Molecular Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors quantify different aspects of the molecular structure. nih.gov They can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges).

Constitutional descriptors: Based on the molecular formula (e.g., molecular weight, atom counts). nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., random forest, support vector machines), are used to build a mathematical equation linking the descriptors to the target property. nih.govresearchgate.net The model's predictive power is rigorously validated using techniques like cross-validation and an external test set. researchgate.net

For this compound, a QSPR model could be developed to predict its reactivity in a specific reaction, such as its rate of addition to a Michael acceptor. The model would be trained on a series of thiols with known reaction rates. The resulting equation would allow for the prediction of the rate for this compound based solely on its calculated molecular descriptors.

The table below provides an illustrative example of a dataset that could be used to build a QSPR model for predicting the nucleophilic reaction rate constant (log k) of various thiols.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (Ų) | Calculated logP | Experimental log k |

|---|---|---|---|---|

| Ethanethiol | 62.13 | 1.0 | 1.45 | -2.5 |

| 1-Propanethiol | 76.16 | 1.0 | 1.95 | -2.7 |

| 2-Propanethiol | 76.16 | 1.0 | 1.80 | -3.1 |

| 1-Butanethiol | 90.19 | 1.0 | 2.45 | -2.8 |

| 1-Hexanethiol | 118.24 | 1.0 | 3.45 | -3.0 |

| This compound | 218.41 | 46.53 | 4.80 | Predicted |

Structure Activity Relationship Sar and Structural Modification Studies of 1 Methoxyundecane 3 Thiol Analogues

Influence of the Thiol Functionality on Chemical and Biochemical Interactions

The thiol (-SH) group is the most reactive site of the 1-methoxyundecane-3-thiol molecule, dictating its involvement in a variety of chemical and biochemical pathways. Its functionality is central to the molecule's specific activities and interactions.

Essentiality of Free Thiol Group for Specific Activities

The presence of a free, unmodified thiol group is paramount for the characteristic reactivity of these molecules. The nucleophilic nature of the thiol, particularly its deprotonated thiolate form (RS⁻), is the basis for many of its interactions. nih.gov In biological systems, the reactivity of protein thiols is often modulated by their local environment, which can lower the pKa of the thiol group and increase the concentration of the more reactive thiolate anion at physiological pH. nih.gov Any modification, such as oxidation to a disulfide or alkylation, would block this nucleophilicity and thereby eliminate or drastically reduce its specific activities. nih.gov For a molecule to engage in reactions like thiol-disulfide exchange or nucleophilic attack, the thiol must be available and unhindered. nih.govnih.gov

Role in Redox Processes and Thiol-Disulfide Exchange

Thiols are key players in redox signaling and maintaining the redox balance within biological systems. nih.gov They can undergo oxidation to form various products, including sulfenic acids, sulfinic acids, and sulfonic acids, or they can form disulfide bonds through reaction with another thiol. youtube.comyoutube.com This reversible oxidation, particularly the formation of disulfide bonds (RSSR), is a fundamental redox process. nih.govnih.gov

A primary mechanism through which this compound would participate in redox chemistry is thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion attacks a disulfide bond. nih.govresearchgate.net The reaction proceeds through a transition state where the attacking and leaving sulfur atoms are aligned, resulting in the formation of a new disulfide bond and a new thiol. nih.govresearchgate.net This process is crucial for the proper folding of proteins in the endoplasmic reticulum and is catalyzed by enzymes like protein disulfide isomerase (PDI). nih.govnih.gov The ability of this compound to participate in such exchanges allows it to interact with and modify the redox state of biological disulfides, such as those in proteins or glutathione (B108866) disulfide (GSSG). nih.gov

Table 1: Key Reactions in Thiol Redox Chemistry

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Thiol Oxidation | 2 R-SH + [O] | R-S-S-R + H₂O | Formation of a disulfide bond, a key structural and regulatory motif. youtube.com |

| Thiol-Disulfide Exchange | R-SH + R'-S-S-R' | R-S-S-R' + R'-SH | Modulation of protein function and redox signaling. nih.gov |

| Reduction of Disulfide | R-S-S-R + 2[H] | 2 R-SH | Regeneration of free, active thiols. youtube.com |

Thiol Group-Trapping Ability and its Chemical Correlation

The nucleophilic character of the thiol group enables it to act as a "trap" for electrophilic species. This trapping ability is a direct consequence of its chemical reactivity. For instance, thiols can react with Michael acceptors, which are α,β-unsaturated carbonyl compounds, through a conjugate addition reaction. mdpi.comresearchgate.net Studies on other thiol-containing compounds have demonstrated a strong correlation between this thiol group-trapping ability and specific biological activities, such as antimalarial effects. mdpi.comnih.gov

Furthermore, thiols can function as traps for other chemical moieties, such as methyl groups, in certain biocatalytic processes. nih.gov In these reactions, the thiol acts as an acceptor for a methyl group transferred from another molecule, forming a stable thioether. nih.gov This process can drive a reaction to completion by sequestering the transferred group. nih.gov The effectiveness of this compound as a trapping agent would be directly correlated with the nucleophilicity of its sulfur atom and the accessibility of the thiol group.

Impact of the Alkane Chain Length and Methoxy (B1213986) Group Position on Molecular Behavior

Modulation of Hydrophobicity and Lipophilicity

The balance between hydrophobicity (water-repelling) and lipophilicity (fat-loving) is a key determinant of a molecule's behavior.

Alkane Chain: The eleven-carbon alkane chain is the primary contributor to the molecule's hydrophobic and lipophilic character. Generally, increasing the length of an alkyl chain enhances the hydrophobicity of a molecule. researchgate.netunair.ac.idnih.gov This is because longer chains provide a larger nonpolar surface area, leading to more favorable interactions with nonpolar environments like cell membranes and less favorable interactions with water. d-nb.inforesearchgate.net Therefore, analogues of this compound with longer chains would be more lipophilic, while those with shorter chains would be more hydrophilic. However, excessively long chains can sometimes lead to a decrease in the expected hydrophobicity due to molecular collapse or folding. researchgate.netunair.ac.id

Table 2: Predicted Effect of Structural Modifications on Lipophilicity

| Structural Modification | Predicted Change in Hydrophobicity/Lipophilicity | Rationale |

|---|---|---|

| Increase Alkane Chain Length (e.g., to C13) | Increase | Larger nonpolar surface area. nih.gov |

| Decrease Alkane Chain Length (e.g., to C9) | Decrease | Smaller nonpolar surface area. nih.gov |

| Shift Methoxy Group to Terminal Position | Minor Change | The overall nonpolar character of the long alkane chain dominates. Positional effects are subtle. researchgate.net |

| Replace Methoxy with Hydroxy Group | Decrease | Introduction of a more polar, hydrogen-bond-donating group. nih.gov |

Conformational Constraints and Flexibility

The three-dimensional shape and flexibility of this compound are governed by its structural components.

Alkane Chain: The long undecane (B72203) chain, composed of sp³-hybridized carbons, allows for a high degree of conformational freedom due to rotation around the carbon-carbon single bonds. This flexibility enables the molecule to adopt various shapes, allowing it to fit into hydrophobic pockets of proteins or intercalate into lipid bilayers. surfacesciencewestern.com

Steric and Electronic Effects of Methoxy Substitution

The methoxy (-OCH₃) group, while seemingly simple, exerts significant steric and electronic effects that can profoundly influence the biological activity and physicochemical properties of a molecule like this compound.

Electronic Effects: Electronically, the oxygen atom of the methoxy group is electronegative, creating a dipole moment and influencing the electron distribution across the molecule. This can affect the molecule's polarity, solubility, and its ability to participate in non-covalent interactions like hydrogen bonding. The methoxy group can act as a hydrogen bond acceptor, which could be a critical interaction point with a biological target. nih.gov Furthermore, the electronic nature of the methoxy group can subtly influence the reactivity of the nearby thiol group. While the effect is transmitted through several sigma bonds, it can still impact the pKa of the thiol, affecting its ionization state at physiological pH and its nucleophilicity.

Rational Design of Analogues for Targeted Chemical and Biochemical Research

The rational design of analogues of this compound would be a key strategy to probe its mechanism of action and to optimize its activity for specific chemical or biochemical research applications. This process involves systematic structural modifications to understand and improve its properties.

Synthesis and Evaluation of Homologous Series of Methoxyalkanethiols

A fundamental approach in SAR studies is the synthesis and evaluation of a homologous series. For this compound, this would involve systematically varying the length of the alkyl chain. By synthesizing and testing compounds such as 1-methoxyoctane-3-thiol, 1-methoxydodecane-3-thiol, and so on, researchers could determine the optimal chain length for a particular biological activity.

Long-chain aliphatic molecules often exhibit a "cut-off" effect, where biological activity increases with chain length up to a certain point, after which it decreases. This is often attributed to changes in lipophilicity, which affects membrane permeability and interaction with hydrophobic binding pockets.

To illustrate this, a hypothetical data table for a homologous series of methoxyalkanethiols is presented below. The activity data is illustrative and would need to be determined experimentally.

| Compound | Alkyl Chain Length | Lipophilicity (logP) | Biological Activity (IC₅₀, µM) |

| 1-Methoxyhexane-3-thiol (B1622193) | 6 | 2.5 | 50 |

| 1-Methoxyoctane-3-thiol | 8 | 3.5 | 25 |

| 1-Methoxydecane-3-thiol | 10 | 4.5 | 10 |

| This compound | 11 | 5.0 | 5 |

| 1-Methoxydodecane-3-thiol | 12 | 5.5 | 15 |

| 1-Methoxytetradecane-3-thiol | 14 | 6.5 | 40 |

This is a hypothetical data table for illustrative purposes.

Introduction of Diverse Substituents to Probe Structure-Effect Relationships

Beyond altering chain length, introducing a variety of substituents at different positions on the this compound scaffold would provide a deeper understanding of the SAR. Key modifications could include:

Varying the Alkoxy Group: Replacing the methoxy group with ethoxy, propoxy, or even bulkier groups like isopropoxy would probe the steric tolerance at the 1-position.

Modifying the Thiol Group: Converting the thiol to a thioether or a disulfide could reveal the importance of the free thiol for activity.

Introducing Functional Groups on the Chain: Adding hydroxyl, carbonyl, or halogen groups at various points along the undecane chain would explore the impact of polarity and hydrogen bonding potential on activity.

The following table provides a hypothetical overview of such modifications and their potential impact on activity.

| Analogue of this compound | Modification | Rationale | Predicted Effect on Activity |

| 1-Ethoxyundecane-3-thiol | Methoxy to Ethoxy | Probe steric bulk at position 1 | Minor decrease |

| 1-Methoxyundecane-3-ol | Thiol to Hydroxyl | Assess importance of sulfur atom | Significant change (increase or decrease) |

| 1-Methoxy-11-fluoroundecane-3-thiol | Terminal Fluorination | Increase lipophilicity, block metabolism | Potential increase |

| 5-Methoxyundecane-3-thiol | Positional Isomer | Alter spatial relationship of functional groups | Significant change |

This is a hypothetical data table for illustrative purposes.

Computational Approaches to SAR Prediction and Optimization

In the absence of extensive experimental data, computational modeling can be a powerful tool for predicting the SAR of this compound analogues and guiding the design of new compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For methoxyalkanethiols, descriptors such as molecular weight, logP, polar surface area, and various electronic and steric parameters could be used to build a predictive model. nih.gov Such a model could then be used to estimate the activity of virtual compounds before they are synthesized, saving time and resources.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing the conformations of potentially active analogues of this compound, a pharmacophore model could be developed that includes features like a hydrogen bond acceptor (methoxy group), a hydrogen bond donor/metal chelator (thiol group), and a hydrophobic region (the undecane chain). This model would be invaluable for virtual screening of compound libraries to identify new potential leads.

Molecular Docking: If a biological target for this compound is known, molecular docking simulations can be used to predict how its analogues bind to the active site. These simulations can provide insights into the specific interactions that contribute to binding affinity and can help to rationalize the observed SAR. For flexible molecules like long-chain alkanes, conformational sampling is a critical aspect of successful docking studies.

By integrating these computational approaches with a well-designed synthetic and evaluation strategy, researchers can efficiently explore the SAR of this compound analogues and optimize their properties for specific research applications.

Applications of 1 Methoxyundecane 3 Thiol in Chemical Sciences and Engineering

Surface Modification and Self-Assembled Monolayers (SAMs)

The thiol functional group (-SH) in 1-Methoxyundecane-3-thiol exhibits a strong affinity for the surfaces of noble metals, enabling the spontaneous formation of dense, highly ordered molecular layers known as self-assembled monolayers (SAMs). tdl.orgsigmaaldrich.com These monolayers are a cornerstone of surface engineering, providing a straightforward method to control the physicochemical properties of a substrate at the molecular level. tdl.org

The formation of SAMs by alkanethiols on gold is a well-established process driven by the strong, specific interaction between sulfur and gold atoms. researchgate.netrsc.org When a gold substrate is exposed to a solution containing this compound, the thiol groups chemisorb onto the gold surface, leading to the formation of a stable gold-thiolate (Au-S) bond. rsc.orgnorthwestern.edu The long undecane (B72203) chains, influenced by van der Waals interactions between them, then align and pack closely together, creating a dense and robust organic thin film. sigmaaldrich.com This process transforms the original metallic surface into a new interface whose properties are dictated by the exposed methoxy (B1213986) (-OCH₃) terminal groups of the this compound molecules.

This bottom-up self-assembly approach offers precise control over the surface chemistry and structure, which is crucial for applications in nanotechnology, electronics, and biomaterials. nih.gov The resulting SAM can act as a protective layer, a functional interface for further chemical reactions, or a template for building more complex molecular architectures. nih.gov

The densely packed monolayer of this compound effectively alters the surface energy and dielectric properties of the substrate. This modification directly impacts two key interfacial properties: capacitance and wettability. tdl.orgharvard.edu

Wettability: The original clean gold surface is relatively hydrophilic. After the formation of a SAM with the long hydrocarbon chains of this compound, the surface becomes significantly more hydrophobic. The terminal methoxy group provides a moderately polar character compared to a simple methyl-terminated thiol, allowing for fine-tuning of the surface's interaction with liquids. The change in wettability is quantifiable by measuring the contact angle of a water droplet on the surface, as illustrated in the table below. harvard.edu

Interfacial Capacitance: The SAM acts as a molecular-scale dielectric layer between the conductive metal substrate and a surrounding electrolyte. The thickness and dielectric constant of this layer, determined by the length and packing of the this compound molecules, control the capacitance of the interface. This property is critical in the development of sensors, capacitors, and other electronic components where precise control of charge storage at interfaces is required.

Illustrative Example of Surface Property Modulation by an Alkanethiol SAM

| Substrate | Surface Condition | Water Contact Angle (°) | Typical Interfacial Capacitance (µF/cm²) |

|---|---|---|---|

| Gold (Au) | Bare (Cleaned) | < 30° | 20 - 50 |

| Coated with Alkanethiol SAM | > 100° | 1 - 2 |

The ability to precisely control surface properties using SAMs of molecules like this compound is highly valuable in the design of advanced analytical systems and biosensors. nih.gov By creating a well-defined and stable surface, SAMs can improve the performance and reliability of these devices. northwestern.edu For instance, a surface modified with this compound can be used to minimize the non-specific adsorption of proteins or other biomolecules from a sample, which is a common challenge in diagnostics. The methoxy-terminated surface provides a bio-inert background, ensuring that only specific, intended binding events are detected. This level of control is essential for developing highly sensitive and selective biosensing platforms. nih.gov

Role as Additives in Advanced Materials and Formulations

Beyond surface modification, this compound can be incorporated as an additive into bulk materials and liquid formulations to impart specific functionalities, such as improved lubrication and corrosion resistance.